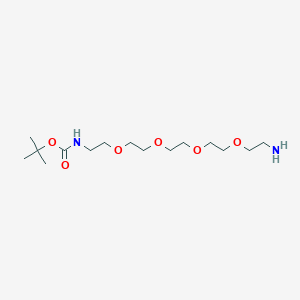

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate

Overview

Description

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is an organic compound with the molecular formula C15H32N2O6. It is a carbamate derivative that features a tert-butyl group and a long polyether chain terminated with an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

This compound is a type of polyethylene glycol (PEG) derivative, which are often used in pharmaceuticals and biotechnology for their ability to enhance solubility and stability of therapeutic agents .

Mode of Action

Peg derivatives are generally known to interact with biological systems by improving the pharmacokinetics of drugs, reducing immunogenicity, and increasing the half-life of therapeutic agents .

Biochemical Pathways

Pegylation, the process of attaching peg chains to molecules, is known to affect various biochemical pathways by altering the pharmacokinetics and dynamics of the attached molecule .

Pharmacokinetics

Pegylated compounds generally exhibit improved pharmacokinetic profiles, including increased solubility, stability, and half-life, as well as reduced renal clearance .

Result of Action

The effects of pegylation typically include enhanced stability and solubility of the therapeutic agent, reduced immunogenicity, and improved pharmacokinetics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of T-Boc-N-amido-PEG4-Amine . For instance, temperature and pH can affect the stability of PEGylated compounds . Furthermore, the presence of other substances in the environment, such as proteins or ions, can potentially interact with the PEG chains and influence their properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Starting Materials: tert-Butyl chloroformate and polyether amine.

Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The tert-butyl chloroformate is added dropwise to a solution of the polyether amine in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

Reaction Control: Temperature and pH are closely monitored to optimize yield and purity.

Purification: The product is purified using techniques such as distillation or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The polyether chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted carbamates and amines.

Hydrolysis: Products are the corresponding amine and carbon dioxide.

Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.

Scientific Research Applications

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Utilized in the production of specialty polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: Similar structure but with a hydroxyl group instead of an amino group.

Boc-NH-PEG4-amine: A related compound with a shorter polyether chain and a Boc-protected amine group.

Uniqueness

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is unique due to its long polyether chain and terminal amino group, which confer specific chemical reactivity and biological activity. Its ability to form stable conjugates with various molecules makes it a valuable tool in research and industrial applications.

Biological Activity

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (CAS No. 811442-84-9) is a synthetic compound that belongs to the class of carbamates. It features a poly(ethylene glycol) (PEG) moiety, which is known for its biocompatibility and ability to enhance solubility and stability in biological applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₃₂N₂O₆

- Molecular Weight : 336.42 g/mol

- Structure : The compound contains a tert-butyl group, an amino group, and multiple ether linkages characteristic of PEG derivatives.

The biological activity of this compound can be attributed to its structural features:

- PEGylation : The presence of PEG enhances the solubility of the compound in aqueous environments and prolongs its circulation time in the bloodstream. This property is crucial for drug delivery systems.

- Amino Group Reactivity : The amino group can participate in various biochemical reactions, including conjugation with other biomolecules or drugs.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Anticancer Activity : Studies have shown that PEGylated compounds can improve the efficacy of chemotherapeutic agents by enhancing their delivery to tumor sites while minimizing systemic toxicity.

- Antimicrobial Properties : Some carbamate derivatives have demonstrated antimicrobial activity against various pathogens due to their ability to disrupt microbial membranes.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of PEGylated carbamates. The results indicated that these compounds significantly inhibited tumor growth in murine models when compared to non-PEGylated counterparts. The enhanced solubility and stability contributed to improved bioavailability and reduced side effects .

Study 2: Antimicrobial Activity

Research conducted by BLD Pharmatech Ltd. highlighted the antimicrobial properties of similar carbamate derivatives against Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of PEG moieties enhanced the compounds' ability to penetrate bacterial membranes .

Data Table: Summary of Biological Activities

Safety Profile

The safety profile of this compound is critical for its application in pharmaceuticals. According to safety data sheets:

- Signal Word : Warning

- Hazard Statements :

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNWLERBLMBSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470666 | |

| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811442-84-9 | |

| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-NH-PEG4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.